N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at the 6-position, a cyano group at the 3-position, and a 2-oxo-2H-chromene-3-carboxamide moiety at the 2-position. Its molecular formula is C₉H₁₄N₃O₃S, with a molecular weight of 350.39 .
The acetyl substituent at the 6-position may influence solubility and metabolic stability compared to other alkyl or aryl substitutions .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-11(24)23-7-6-13-15(9-21)19(28-17(13)10-23)22-18(25)14-8-12-4-2-3-5-16(12)27-20(14)26/h2-5,8H,6-7,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCFYFOSEVRLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves multiple steps. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide, followed by heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one . Another approach involves the treatment of substituted thiophene derivatives with malononitrile or ethyl cyanoacetate and elemental sulfur in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed arylamination conditions has been reported for the preparation of related compounds, which may also be applicable to the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative effects against cancer cell lines.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in material synthesis and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, indicating its potential as an antitubulin agent . The compound’s effects are mediated through its binding to molecular targets involved in cell cycle regulation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Properties
6-Substituent Effects: The 6-acetyl group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the 6-benzyl group in , which increases lipophilicity and steric bulk. This difference could influence pharmacokinetic properties like absorption and metabolism .
2-Carboxamide Variations :
- The 2-oxo-chromene-3-carboxamide in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible 2-(4-fluorophenylsulfonylacetamide) in or the electron-rich benzodioxole-carboxamide in . These variations may alter target selectivity or metabolic stability .
3-Cyano Group: The electron-withdrawing cyano group at the 3-position is conserved across all analogues, suggesting its critical role in stabilizing the thienopyridine core or modulating electronic interactions with biological targets .
Research Implications
While explicit biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a thieno[2,3-c]pyridine core and various functional groups that may contribute to its biological effects.
The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly JNK2 and JNK3. These kinases are crucial in regulating various cellular processes, including apoptosis and cell cycle progression. The compound binds to the ATP-binding site of these kinases through hydrogen bonding interactions facilitated by its cyano group.
Cellular Effects
Research indicates that this compound significantly affects cellular dynamics by causing a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This accumulation suggests that the compound effectively halts cell division, which can be particularly relevant in cancer therapies where cell proliferation needs to be controlled.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer models. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. The mechanism includes the induction of apoptosis characterized by typical morphological changes such as nuclear fragmentation and membrane blebbing .
Comparative Efficacy
In comparative studies with other anticancer agents, this compound demonstrated potent activity against breast adenocarcinoma (MCF-7) cells. The IC50 values indicated a higher efficacy than some established chemotherapeutic agents. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(6-acetyl...) | MCF-7 | 0.0585 |
| Camptothecin | MCF-7 | 0.0057 |
This table highlights the promising anticancer activity of the compound relative to traditional treatments .
Study 1: In Vitro Analysis
A study conducted on MCF-7 cells revealed that treatment with N-(6-acetyl...) resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis showed an increase in the sub-G1 population indicative of apoptotic cells after treatment with varying concentrations of the compound.
Study 2: In Vivo Efficacy
In vivo models using xenograft tumors have also been employed to assess the therapeutic efficacy of this compound. Results indicated a marked reduction in tumor volume when treated with N-(6-acetyl...), suggesting its potential as an effective anticancer agent in clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized in academic laboratories?
- Answer : The synthesis of structurally analogous thieno-pyridine derivatives often involves multi-step processes such as substitution, reduction, and condensation reactions. For example, nitro group reduction using iron powder under acidic conditions (as in ) or condensation with cyanoacetic acid derivatives () are key steps. Optimization strategies include:
- Catalyst selection : Use of mild condensing agents (e.g., DCC or EDCI) to minimize side reactions.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Temperature control : Stepwise heating (e.g., reflux for nitro reduction) to enhance yield .
- Purity monitoring : HPLC (≥98% purity criteria, as in ) to validate intermediate and final product integrity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : A combination of methods ensures structural validation:
- NMR spectroscopy : 1H/13C NMR for backbone confirmation; 2D techniques (COSY, HSQC) to resolve overlapping signals in the tetrahydrothieno-pyridine core .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute stereochemical assignment, particularly for the chromene carboxamide moiety (see for analogous structures) .
- HPLC : To assess purity (>95%) and detect trace byproducts .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?
- Answer : Contradictions may arise from tautomerism, stereochemical ambiguity, or polymorphic forms. Mitigation strategies include:
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomeric forms (e.g., keto-enol equilibria in chromene derivatives) .
- Variable-temperature NMR : To identify dynamic processes affecting signal splitting.
- Single-crystal X-ray diffraction : Definitive resolution of stereochemistry and bond connectivity (as demonstrated in and ) .
Q. What methodologies are effective for elucidating structure-activity relationships (SAR) when modifying substituents on the thieno-pyridine or chromene moieties?
- Answer : SAR studies require systematic modifications and functional assays:
- Substituent variation : Synthesize analogs with substitutions at the 6-acetyl or 3-cyano positions (e.g., ’s VU0010010, a methyl-substituted analog) to evaluate steric/electronic effects .
- Biological testing : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition or receptor binding) to correlate structural changes with activity.
- Molecular docking : Use software (e.g., AutoDock) to predict binding modes with target proteins, guided by crystallographic data () .
Q. How can enantiomeric purity be maintained during scalable synthesis, particularly for stereocenters in the tetrahydrothieno-pyridine ring?
- Answer : Key approaches include:
- Chiral catalysts : Employ asymmetric hydrogenation or enzymatic resolution for stereocenter formation.
- Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., amylose-based) .
- Crystallization-induced dynamic resolution : Leverage solvent systems (e.g., ethanol-dioxane, as in ) to favor a single enantiomer .
Methodological Notes
- Safety protocols : Refer to safety data sheets (e.g., ) for handling hazardous intermediates (e.g., iron powder in reductions) .
- Yield optimization : For condensation steps, monitor reaction progress via TLC or LC-MS to terminate reactions at peak product concentration .
- Data reproducibility : Cross-validate synthetic protocols with independent replicates and report deviations (e.g., solvent lot variations affecting crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
